molecular formula C11H15NO2 B7860648 (1-Phenyl-propylamino)-acetic acid

(1-Phenyl-propylamino)-acetic acid

Cat. No.: B7860648
M. Wt: 193.24 g/mol
InChI Key: NQTWJCUPANHZNW-UHFFFAOYSA-N
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Description

(1-Phenyl-propylamino)-acetic acid: is a chemical compound that belongs to the class of amino acids It features a phenyl group attached to a propylamino chain, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenyl-propylamino)-acetic acid typically involves the following steps:

  • Phenylpropylamine Synthesis: The starting material, phenylpropylamine, is synthesized through the reductive amination of phenylpropionaldehyde with ammonia.

  • Acetylation: The phenylpropylamine is then acetylated using acetic anhydride or acetyl chloride to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination and acetylation processes, often using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

(1-Phenyl-propylamino)-acetic acid: undergoes various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The carboxylic acid group can be reduced to form an alcohol.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Using electrophiles like bromine or nitric acid.

Major Products Formed:

  • Amine Oxide: From oxidation reactions.

  • Alcohol: From reduction reactions.

  • Substituted Phenyl Derivatives: From electrophilic substitution reactions.

Scientific Research Applications

(1-Phenyl-propylamino)-acetic acid: has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of amino acid metabolism and protein synthesis.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is used in the production of various chemical products and reagents.

Mechanism of Action

The mechanism by which (1-Phenyl-propylamino)-acetic acid exerts its effects involves its interaction with molecular targets and pathways. The phenyl group can interact with various receptors and enzymes, influencing biological processes. The amino and acetic acid groups can participate in hydrogen bonding and other interactions, affecting the compound's biological activity.

Comparison with Similar Compounds

(1-Phenyl-propylamino)-acetic acid: can be compared with other similar compounds, such as:

  • Phenylalanine: An amino acid with a similar phenyl group but different side chain.

  • Propylamine: A simpler amine without the phenyl or acetic acid groups.

  • Acetic Acid: A simpler carboxylic acid without the phenyl or amine groups.

Uniqueness: The uniqueness of this compound lies in its combination of phenyl, propylamine, and acetic acid groups, which provides it with distinct chemical and biological properties compared to its simpler counterparts.

Properties

IUPAC Name

2-(1-phenylpropylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-10(12-8-11(13)14)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTWJCUPANHZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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